molecular formula C11H21NO3 B1530517 tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate CAS No. 871021-81-7

tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B1530517
M. Wt: 215.29 g/mol
InChI Key: ZWVAIIHLJHYVSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate” is C11H22N2O3 . This compound belongs to the class of organic compounds known as tetrahydropyrans .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate” are not available, it’s worth noting that similar compounds often participate in reactions with amines and carboxylates .

Scientific Research Applications

Environmental Impact and Degradation

tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, while not directly mentioned, shares a structural resemblance to compounds like methyl tert-butyl ether (MTBE) and its analogs, which have been extensively studied for their environmental impact and degradation pathways. For instance, the review on the decomposition of MTBE by adding hydrogen in a cold plasma reactor highlights innovative approaches to mitigate pollution from ether compounds in the environment. This method demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into less harmful substances, suggesting potential pathways for dealing with similar compounds (Hsieh et al., 2011).

Synthetic Applications and Methodologies

The synthesis of complex molecules often involves the use of intermediates like tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate. An example can be drawn from the synthetic routes of vandetanib, a therapeutic agent, where intermediates with tert-butyl groups play crucial roles in the synthesis process. These routes offer insights into the adaptability and utility of tert-butyl-containing intermediates in pharmaceutical synthesis, providing a template for scalable and efficient production methods (Mi, 2015).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAIIHLJHYVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (18.95 g, 0.0897 mol, step 1) and Raney Ni (1.00 g) in methanol (200 mL) was hydrogenated (3 atm) at room temperature for 12 h. Then, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to give 16.01 g (83%) of the title compound as a yellow syrup.
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (18.95 g, 0.0897 mol, step 1) and Raney Ni (1.00 g) in methanol (200 mL) was hydrogenated (3 atm) at room temperature for 12 h. Then, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to give 16.01 g (83%) of the title compound as a yellow syrup.
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 2
tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 3
tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
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tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
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tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 6
tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

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